molecular formula C25H26O7 B4608425 methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

Cat. No.: B4608425
M. Wt: 438.5 g/mol
InChI Key: FKRPFIXJSBLHNP-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is an intriguing synthetic compound that showcases a combination of multiple functional groups. This complex molecule stands out for its potential in various chemical, biological, and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate typically involves multi-step organic reactions. The key steps include:

  • Formation of the 4,8-dimethyl-2-oxo-2H-chromen core: : This can be synthesized through a Claisen condensation of an appropriate phenol and an ester.

  • Introduction of the ethoxy oxopropyl side chain: : This step often requires a nucleophilic substitution reaction.

  • Final esterification: : The compound is then esterified with methyl benzoate under acidic conditions to form the final product.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing each step for efficiency and yield. This often includes using automated reactors, high-purity reagents, and stringent reaction control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often targeting the methylene groups or aromatic rings.

  • Reduction: : The ester and carbonyl groups can be reduced under specific conditions to yield alcohols.

  • Substitution: : Various substitution reactions can modify the side chains or functional groups.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate or chromium trioxide.

  • Reduction: : Use of lithium aluminum hydride or sodium borohydride.

  • Substitution: : Often involves halogenated intermediates and strong bases or acids.

Major Products

Depending on the reagents and conditions, the major products can include modified esters, alcohols, or more complex substituted derivatives.

Scientific Research Applications

Methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate has several notable applications:

  • Chemistry: : Used as a building block in organic synthesis and for studying reaction mechanisms.

  • Biology: : Functions as a probe in biological assays to investigate enzyme activities.

  • Medicine: : Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of novel materials and as a precursor for more complex chemical entities.

Mechanism of Action

The effects of methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate are mediated by its ability to interact with specific molecular targets:

  • Enzyme inhibition: : It can inhibit certain enzymes by binding to their active sites.

  • Pathway modulation: : Influences biochemical pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4,8-Dimethyl-2-oxo-2H-chromen-7-yl acetate

  • 3-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate

  • Methyl 4-(4,8-dimethyl-2-oxo-2H-chromen-7-yl)benzoate

Uniqueness

Methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate stands out due to its unique ester linkage and ethoxy oxopropyl side chain, which confer distinct physicochemical properties and biological activities.

In essence, this compound's versatility in reactions and applications makes it a valuable subject for ongoing research and development.

Properties

IUPAC Name

methyl 4-[[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-5-30-22(26)13-11-20-15(2)19-10-12-21(16(3)23(19)32-25(20)28)31-14-17-6-8-18(9-7-17)24(27)29-4/h6-10,12H,5,11,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRPFIXJSBLHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
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methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
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methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Reactant of Route 4
methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Reactant of Route 5
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methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

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